

Refinement of HA130 protocols for improved patient outcomes

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Compound of Interest

Compound Name: HA130

Cat. No.: B10762147

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Technical Support Center: HA130 Hemoperfusion Cartridge

This technical support center provides essential information for researchers, clinicians, and drug development professionals on the application and refinement of **HA130** hemoperfusion protocols to enhance patient outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the **HA130** hemoperfusion cartridge?

A1: The **HA130** is a disposable hemoperfusion cartridge designed for the removal of middle and large molecule uremic toxins as well as protein-bound toxins from the blood.^{[1][2]} It is primarily used as an adjunct therapy to hemodialysis (HD) or hemodiafiltration (HDF) for patients with end-stage renal disease (ESRD).^[2] The cartridge contains neutral macroporous styrene-divinylbenzene copolymers that adsorb these toxins.^{[1][3]}

Q2: What is the primary mechanism of action of the **HA130** cartridge?

A2: The **HA130** cartridge utilizes hemoadsorption technology. As blood passes through the cartridge, middle-to-large molecules and protein-bound uremic toxins are attracted to the large adsorptive surface of the neutral macroporous resin beads through mechanisms like

hydrophobicity and van der Waals interactions. This process effectively removes substances that are not efficiently cleared by conventional hemodialysis.

Q3: What specific toxins and molecules does the **HA130** cartridge remove?

A3: The **HA130** cartridge is designed to adsorb a range of substances, including:

- Middle and large molecule uremic toxins: Such as β 2-microglobulin (β 2M) and parathyroid hormone (PTH).
- Protein-bound uremic toxins (PBUTs): Including indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).
- Inflammatory mediators: Such as cytokines.

Q4: What are the potential clinical benefits of using the **HA130** cartridge in conjunction with hemodialysis?

A4: Clinical studies have shown that combined therapy with **HA130** and hemodialysis can lead to several benefits for ESRD patients, including:

- Improved removal of uremic toxins.
- Alleviation of complications such as uremic pruritus (itchy skin), restless legs syndrome, and sleep disturbances.
- Reduction in levels of inflammatory markers.
- Potential improvement in cardiovascular health and reduction of cardiovascular risk.
- Enhanced quality of life and potential for prolonged life expectancy.

Q5: Is the **HA130** cartridge used alone or in combination with other treatments?

A5: The **HA130** cartridge is typically used in combination with hemodialysis (HD) or hemodiafiltration (HDF). It is not designed to replace these treatments as it does not remove excess water or regulate electrolyte and acid-base balance. The combined therapy (HD + HP) provides a more comprehensive blood purification by targeting a wider range of uremic toxins.

Troubleshooting Guide

Q1: What should be done if there are signs of clotting in the extracorporeal circuit during **HA130** hemoperfusion?

A1: Clotting can be a concern in any extracorporeal circuit. Ensure that anticoagulation protocols are appropriate for the patient. One study noted that a standard low-molecular-weight heparin (LMWH) dose of 60 IU/kg did not lead to increased clotting events compared to HDF. If clotting is observed, review the anticoagulation regimen and consult clinical guidelines. The circuit may need to be replaced in severe cases.

Q2: The patient's blood pressure drops during the combined HD + HP session. What are the possible causes and solutions?

A2: Hypotension during treatment can be multifactorial. While dialysis itself can cause low blood pressure, adding the hemoperfusion cartridge increases the extracorporeal volume, which could be a contributing factor. Management strategies include reducing the ultrafiltration rate, administering saline, and assessing the patient's dry weight.

Q3: We are not observing the expected reduction in certain uremic toxins. How can we optimize the treatment?

A3: Ensure the **HA130** cartridge is correctly installed in the circuit, typically pre-filter. The duration and frequency of the hemoperfusion session are also critical. One protocol suggests conducting hemoperfusion for the initial two hours of a four-hour hemodialysis session. The blood flow rate should also be optimized; a range of 200-250 mL/min during the hemoperfusion phase has been used in studies. For certain toxins, a biweekly regimen may not be sufficient to counteract interdialytic rebound, suggesting that a weekly application might be more beneficial for managing symptoms like pruritus and sleep disturbances.

Quantitative Data Summary

Table 1: Efficacy of **HA130** in Removing Uremic Toxins (Single Session Reduction Ratios)

Toxin	Treatment Group	Mean Reduction Ratio (%)	p-value	Reference
Indoxyl Sulfate (IS)	HAHD (pHA130 + HD)	46.9	< 0.05	
HDF	31.8			
p-Cresyl Sulfate (PCS)	HAHD (pHA130 + HD)	44.6	< 0.05	
HDF	31.4			
Carboxymethyllysine (CML)	HF-HD + Hemoadsorption	64.7	< 0.05	
HF-HD alone	39.3			

Table 2: Impact of **HA130** on Patient-Reported Outcomes

Outcome	Treatment Group	Improvement	Reference
Uremic Pruritus (Duo score)	Weekly HAHD (HAHD-q1w)	36.2% reduction	
Sleep Quality (PSQI score)	Weekly HAHD (HAHD-q1w)	Significant improvement	
Skin Itch, Sleep, Appetite	HP group (low and high flux)	Significant improvement	

Experimental Protocols

Protocol 1: Comparative Efficacy of **pHA130** Hemoadsorption with Hemodialysis vs. Online Hemodiafiltration

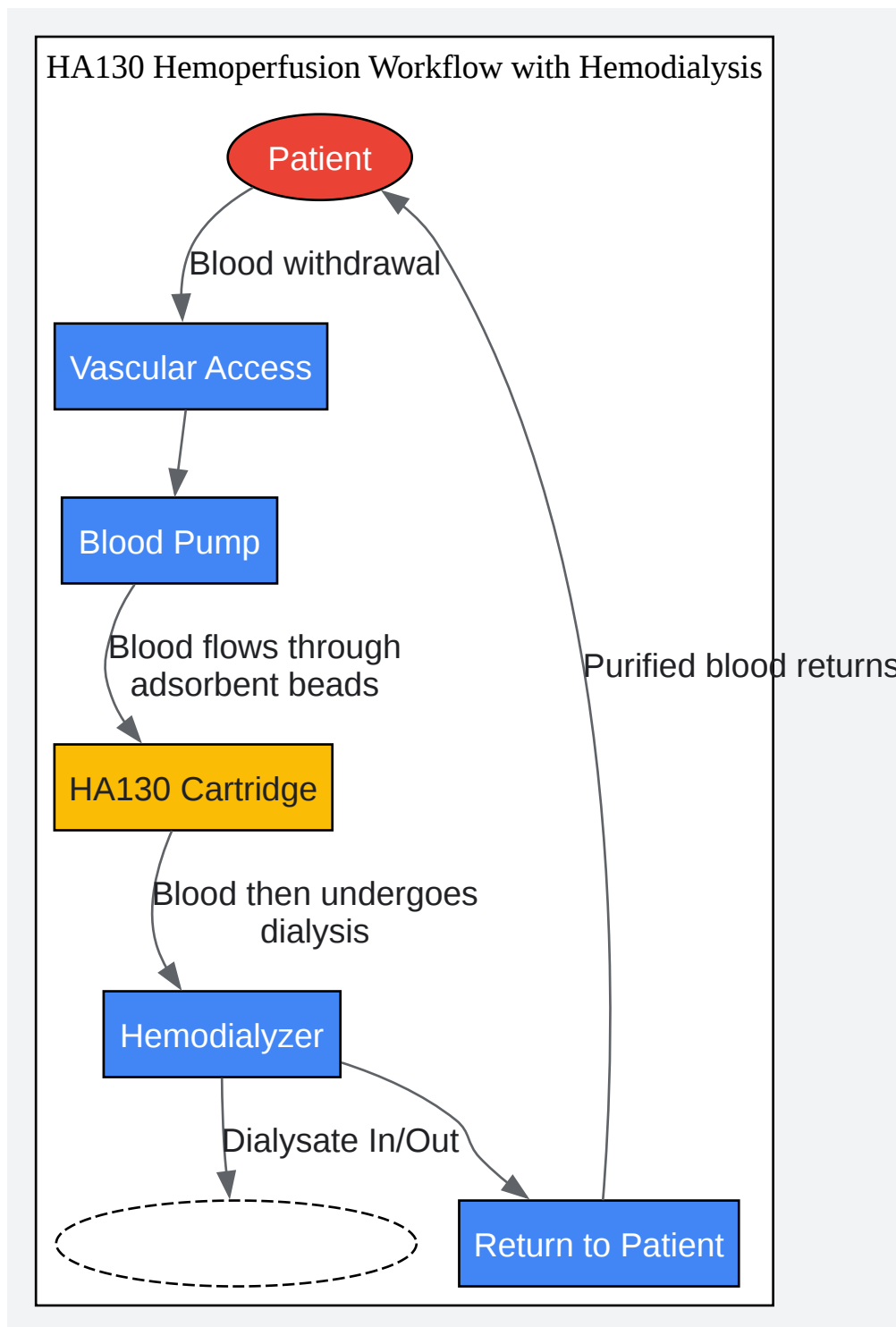
- Study Design: A single-center, randomized controlled trial.
- Patient Population: Patients with End-Stage Renal Disease (ESRD).

- Treatment Arms:
 - HAHD Group: Hemoadsorption combined with hemodialysis using the **pHA130** cartridge. The HA cartridge was placed in the extracorporeal circuit before the dialyzer. Hemoadsorption was conducted for the first 2 hours of the session, followed by standard HD for the remaining 2 hours.
 - HDF Group: Online hemodiafiltration.
- Key Parameters:
 - Blood Flow Rate (Qb): 200-250 mL/min during HA, increasing to 200-300 mL/min post-HA.
 - Dialysate Flow Rate: 500 mL/min for HD and 700 mL/min for HDF.
 - Anticoagulation: Low-molecular-weight heparin (LMWH) at 60 IU/kg.
- Primary Outcome: Single-session reduction rates of Indoxyl Sulfate (IS) and p-Cresyl Sulfate (PCS).

Protocol 2: Efficacy of **HA130** Hemoadsorption in Removing Advanced Glycation End Products

- Study Design: A prospective, single-center study.
- Patient Population: Maintenance hemodialysis patients.
- Treatment Arms:
 - HF-HD + Hemoadsorption Group: High-flux hemodialysis with the **HA130** cartridge placed in series before the dialysis filter.
 - HF-HD Alone Group: High-flux hemodialysis only.
- Procedure: The **HA130** cartridge was primed according to the manufacturer's instructions. Sessions were conducted during the first dialysis of the week.
- Primary Outcome: Reduction ratio of Carboxymethyllysine (CML). Blood samples were collected before and after a single session to measure toxin levels.

Visualizations



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Caption: Workflow of **HA130** hemoperfusion combined with hemodialysis.

- 2. HA130- Improve the quality of life for dialysis patients_News Center_Media & Events_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 3. icuworks.com [icuworks.com]
- To cite this document: BenchChem. [Refinement of HA130 protocols for improved patient outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#refinement-of-ha130-protocols-for-improved-patient-outcomes]

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